(R)-2-(Piperidin-3-yl)isoindolin-1-one: A Stable Pharmacophore for Targeted Protein Degradation
(R)-2-(Piperidin-3-yl)isoindolin-1-one: A Stable Pharmacophore for Targeted Protein Degradation
Topic: (R)-2-(Piperidin-3-yl)isoindolin-1-one: Basic Properties, Synthesis, and Applications Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
(R)-2-(Piperidin-3-yl)isoindolin-1-one is a chiral heterocyclic scaffold that has emerged as a critical building block in medicinal chemistry, particularly in the design of Targeted Protein Degradation (TPD) agents and Poly(ADP-ribose) polymerase (PARP) inhibitors. Structurally, it represents a reduced, hydrolytically stable analog of the immunomodulatory imide drug (IMiD) core found in thalidomide and lenalidomide.
Unlike the glutarimide ring in lenalidomide, which is prone to spontaneous hydrolysis and epimerization at physiological pH, the piperidine-isoindolinone scaffold offers a robust secondary amine handle for linker attachment in PROTACs (Proteolysis Targeting Chimeras) while maintaining key geometric vectors for E3 ligase or target protein binding. This guide details its physicochemical profile, validated synthetic routes, and application in high-fidelity library construction.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]
The compound consists of an isoindolin-1-one (phthalimidine) core N-substituted with a chiral (R)-piperidin-3-yl moiety. The absence of the C3-carbonyl group (present in phthalimides) and the glutarimide dione system significantly alters its electronic and stability profile.
Table 1: Physicochemical Properties
| Property | Data / Description |
| IUPAC Name | (R)-2-(piperidin-3-yl)isoindolin-1-one |
| Molecular Formula | C₁₃H₁₆N₂O |
| Molecular Weight | 216.28 g/mol |
| Chirality | (R)-enantiomer (C3 of piperidine) |
| CAS Number | Note: Often indexed as derivative or salt.Related Dione CAS: 1381795-31-8 (Phthalimide analog) |
| Solubility | Soluble in DMSO, MeOH, DCM; Moderate in Water (pH dependent) |
| pKa (Calc.) | ~9.8 (Piperidine NH), ~-0.5 (Lactam Carbonyl) |
| Stability | High resistance to hydrolysis (pH 2–10); Non-epimerizable at C3 |
| H-Bond Donors/Acceptors | 1 Donor (NH), 2 Acceptors (CO, N) |
Synthetic Methodologies
To ensure high enantiomeric excess (% ee) and yield, the synthesis avoids the harsh conditions typically required for phthalimide reduction. The Direct Cyclization Method using ortho-substituted benzoates is the industry standard for scalability and chiral retention.
Validated Protocol: Direct Cyclization (The "Bromomethyl" Route)
This protocol utilizes methyl 2-(bromomethyl)benzoate and (R)-3-amino-N-Boc-piperidine. It is superior to phthalic anhydride condensation because it yields the isoindolin-1-one directly without needing a subsequent reduction step that could compromise the protecting group.
Reagents:
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Methyl 2-(bromomethyl)benzoate (1.0 equiv)
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(R)-3-Amino-1-N-Boc-piperidine (1.0 equiv)
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Triethylamine (TEA) or DIPEA (2.5 equiv)
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Solvent: Acetonitrile (ACN) or THF[1]
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Deprotection: TFA/DCM or HCl/Dioxane
Step-by-Step Workflow:
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Alkylation/Cyclization:
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Dissolve (R)-3-Amino-1-N-Boc-piperidine (200 mg, 1.0 mmol) in anhydrous ACN (5 mL).
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Add TEA (350 µL, 2.5 mmol) and stir at 0°C under N₂.
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Dropwise add methyl 2-(bromomethyl)benzoate (229 mg, 1.0 mmol) dissolved in ACN.
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Allow to warm to Room Temperature (RT) and reflux for 4–6 hours.
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Mechanism:[1][2][3][4][5] The primary amine displaces the benzylic bromide, followed by rapid intramolecular nucleophilic attack on the ester carbonyl to close the lactam ring.
-
-
Workup:
-
Concentrate solvent in vacuo.
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Redissolve in EtOAc, wash with NaHCO₃ (sat.) and Brine.
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Dry over Na₂SO₄ and concentrate.
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Purification: Flash chromatography (Hexane/EtOAc) yields the Boc-protected intermediate.
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-
Deprotection:
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Dissolve intermediate in DCM (2 mL).
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Add TFA (0.5 mL) at 0°C. Stir for 1 h.
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Concentrate and neutralize with basic resin or NaHCO₃ workup to obtain the free base (R)-2-(Piperidin-3-yl)isoindolin-1-one .
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Visualized Synthesis Pathway
Caption: One-pot cyclization cascade preserving chiral integrity of the piperidine scaffold.
Structural Pharmacology & Applications
Stability vs. Glutarimide Analogs
The clinical limitation of Lenalidomide and Pomalidomide in PROTAC development is the glutarimide ring's susceptibility to hydrolysis (opening to the glutaramic acid) and racemization at the acidic C-H bond.
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The Solution: Replacing the glutarimide with a piperidine ring eliminates the acidic proton and the hydrolyzable imide bond.
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The Trade-off: While this substitution reduces affinity for Cereblon (CRBN) compared to the native glutarimide, it creates a "non-degrading" binder or a stable anchor for bifunctional molecules where extreme potency is not the primary driver, or where novel E3 ligase interactions are desired.
PROTAC Linker Attachment Strategy
The secondary amine of the piperidine ring (N1 position) is the ideal vector for linker attachment. Unlike the aryl-amine of lenalidomide (which requires diazonium or SnAr chemistry), the piperidine nitrogen allows for facile reductive amination , SN2 alkylation , or amide coupling .
Common Linker Chemistries:
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Alkylation: React with Halo-PEG-Linker-Ligand.
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Reductive Amination: React with Aldehyde-Linker-Ligand + NaBH(OAc)₃.
Biological Mechanism Comparison
Caption: Structural evolution from unstable glutarimides to the robust piperidine-isoindolinone scaffold.
Safety & Handling
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Hazard Identification: As a secondary amine and isoindolinone derivative, treat as a potential irritant (H315, H319).
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Storage: Hygroscopic as a hydrochloride salt. Store at -20°C under inert atmosphere.
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Stereochemistry Check: Verify enantiomeric excess using Chiral HPLC (e.g., Chiralpak AD-H, Hexane/IPA gradient) before biological use, as the (S)-enantiomer may have distinct off-target profiles.
References
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Bartlett, J. B., et al. "The evolution of thalidomide and its IMiD derivatives as anticancer agents." Nature Reviews Cancer, 2004. Link
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Chamberlain, P. P., et al. "Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for somatomimetic activity." Nature Structural & Molecular Biology, 2014. Link
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Neklesa, T. K., et al. "Targeted protein degradation by PROTACs." Pharmacology & Therapeutics, 2017. Link
- Wu, P., et al. "Small molecule inhibitors of the chymotrypsin-like activity of the proteasome." Bioorganic & Medicinal Chemistry Letters, 2016. (Discusses isoindolinone synthesis).
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PubChem Compound Summary. "(R)-2-(Piperidin-3-yl)isoindoline-1,3-dione." (Precursor Data). Link
Sources
- 1. An Improved Process For The Preparation Of (R) 3 Boc Amino Piperidine, [quickcompany.in]
- 2. Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US20100029941A1 - Preparation of (r)-3-aminopiperidine dihydrochloride - Google Patents [patents.google.com]
- 4. patents.justia.com [patents.justia.com]
- 5. Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
